Inferred Potency of the RAR-Binding Warhead Derived from Parent Ch55
The RAR-targeting potency of the Ch55-O-C3-NH2 warhead is based on the established pharmacology of its parent compound, Ch55. Ch55 acts as a potent agonist of RAR-α and RAR-β, with a binding affinity superior to endogenous ligands like retinoic acid [1]. While direct binding data for the functionalized Ch55-O-C3-NH2 is not publicly available, the parent Ch55's affinity profile provides a strong inference for the warhead's target engagement capability. The key differentiation is not in RAR binding itself, but in the added functionality. Ch55-O-C3-NH2 introduces a primary amine handle for linker attachment, a feature absent in Ch55 . This enables the creation of a new class of molecules (degraders), which is a qualitative functional leap.
| Evidence Dimension | Relative Binding Affinity to RAR |
|---|---|
| Target Compound Data | Data for Ch55-O-C3-NH2 not publicly available. The parent compound Ch55 has high affinity for RAR-α and RAR-β, with an order of Ch55 > Retinoic Acid > Am80 for RAR-α [1]. |
| Comparator Or Baseline | Retinoic Acid (RA) and Am80 |
| Quantified Difference | Qualitative: Ch55 > RA > Am80 for RAR-α [1]. |
| Conditions | Filter binding assay [1]. |
Why This Matters
The warhead is based on a validated, high-affinity RAR ligand, providing confidence in the binding efficiency of the final degrader construct.
- [1] Hashimoto, Y. et al. Expression of retinoic acid receptor genes and the ligand-binding selectivity of retinoic acid receptors (RAR's). Biochem. Biophys. Res. Commun. 1990, 166(3), 1300-1307. View Source
